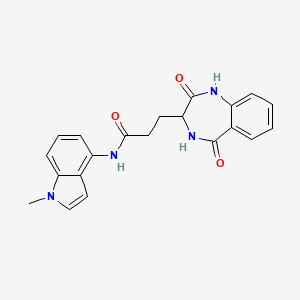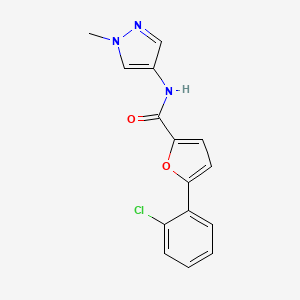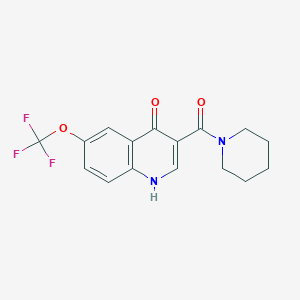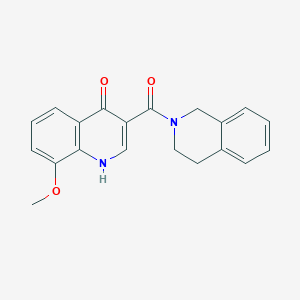![molecular formula C15H20N6O3S B10993676 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B10993676.png)
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound featuring a unique combination of a thiazinane ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazinane ring, which can be synthesized via the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions . The tetrazole moiety can be introduced through the cyclization of appropriate nitriles with sodium azide under acidic conditions . The final step involves coupling the thiazinane and tetrazole intermediates through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be further oxidized to introduce additional sulfone functionalities.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of both thiazinane and tetrazole rings suggests possible applications as enzyme inhibitors or receptor modulators. It may also exhibit antimicrobial or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or mechanical properties. Its unique structure might contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazinane ring could interact with sulfur-containing enzymes, while the tetrazole moiety might mimic biological ligands, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide: Unique due to the combination of thiazinane and tetrazole rings.
Thiazolidinones: Similar sulfur-containing heterocycles but with different ring structures and properties.
Tetrazole derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.
Uniqueness
This compound stands out due to its dual-ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H20N6O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C15H20N6O3S/c22-15(7-4-8-20-12-16-18-19-20)17-13-5-3-6-14(11-13)21-9-1-2-10-25(21,23)24/h3,5-6,11-12H,1-2,4,7-10H2,(H,17,22) |
InChI Key |
WJQSREIFWIBVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-methoxybenzyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10993600.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10993601.png)
![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide](/img/structure/B10993603.png)
![N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10993615.png)
![ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10993635.png)

![(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10993649.png)
![N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10993656.png)
![N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10993659.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B10993677.png)


